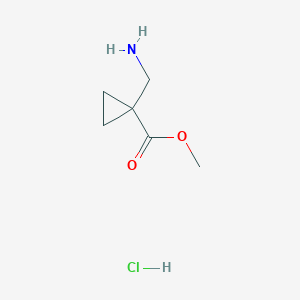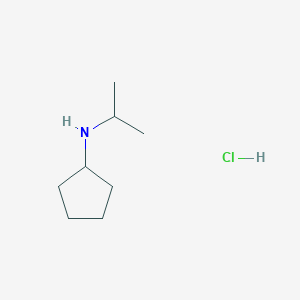![molecular formula C11H17NO4 B3417872 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 1251005-34-1](/img/structure/B3417872.png)
3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
Übersicht
Beschreibung
3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is a chemical compound with the molecular formula C11H17NO4 . It is a key structural feature found in a wide range of biologically active natural products, drugs, and agrochemicals .
Synthesis Analysis
The synthesis of these derivatives has made significant progress since 2010, with some novel, efficient, and green methods developed using various transition-metal-catalyzed and transition-metal-free catalytic systems from acyclic or cyclic substrates . A stereoselective and scalable synthesis of this compound is described in a study .Molecular Structure Analysis
The molecular weight of this compound is 227.26 g/mol . The IUPAC name is 3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid . The InChI and Canonical SMILES strings provide a textual representation of the compound’s structure .Chemical Reactions Analysis
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives has made spectacular progress in recent decades, with various transition-metal-catalyzed and transition-metal-free catalytic systems being developed .Physical And Chemical Properties Analysis
The compound has a molecular weight of 227.26 g/mol. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 .Wissenschaftliche Forschungsanwendungen
Photocatalysis and Material Science
Carboxylic acids are crucial in the development and enhancement of photocatalytic materials, such as (BiO)_2CO_3 (BOC), which is used in healthcare, photocatalysis, humidity sensors, and supercapacitors. Modification strategies, including doping with nonmetals like carbon, nitrogen, and creating oxygen vacancies, have been explored to improve the photocatalytic performance of BOC-based materials. These modifications enhance the visible light-driven photocatalytic activities due to the unique interaction of semiconductor/semiconductor heterostructures, metal/semiconductor heterostructures, and the surface plasmon resonance effect, among others (Ni et al., 2016).
Biocatalysis and Microbial Fermentation
Carboxylic acids have shown to be both a product and inhibitor in microbial fermentation processes. These compounds are attractive as biorenewable chemicals due to their flexibility and usage as precursors for various industrial chemicals. However, their inhibitory effects on microbes like Escherichia coli and Saccharomyces cerevisiae at certain concentrations can affect yield and productivity, highlighting the need for metabolic engineering strategies to increase microbial robustness (Jarboe et al., 2013).
Medicinal Chemistry and Drug Design
The synthesis and modification of carboxylic acids, such as glycyrrhetinic acid, are extensively studied for their cytotoxic effects and potential in cancer treatment. Structural features crucial for cytotoxic effects, like the C-3(OH) at ring A and C30-CO2H at ring E, enable the creation of chemical diversity aimed at improved therapeutic efficacy. Semisynthetic derivatives of glycyrrhetinic acids have shown promising cytotoxic effects toward various cancer cells, making them appealing leads in medicinal chemistry (Hussain et al., 2021).
Environmental Science and Pollution Control
The liquid-liquid extraction (LLX) of carboxylic acids from aqueous streams is crucial for recovering bio-based plastics precursors. With the increasing interest in producing organic acids through fermentative routes, solvent developments for LLX of carboxylic acids have gained scientific attention. This includes new solvents like ionic liquids and improvements in traditional solvent systems, highlighting the role of carboxylic acids in advancing green chemistry and pollution control strategies (Sprakel & Schuur, 2019).
Zukünftige Richtungen
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives is a cutting-edge area, and significant progress has been made in recent decades . Future research will likely continue to develop efficient methods for the synthesis of these derivatives, emphasizing the scope of substrates and synthesis applications .
Eigenschaften
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-5-7-4-11(7,6-12)8(13)14/h7H,4-6H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTDFRNFTVGFRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC2(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid | |
CAS RN |
1251005-34-1 | |
| Record name | rac-(1R,5R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




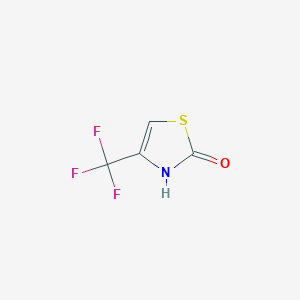
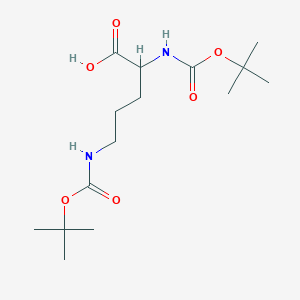
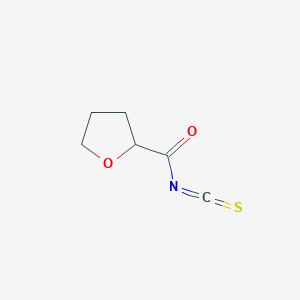

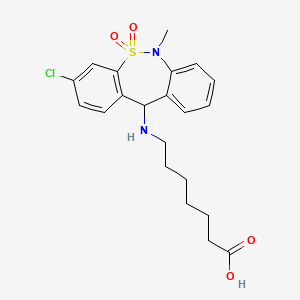
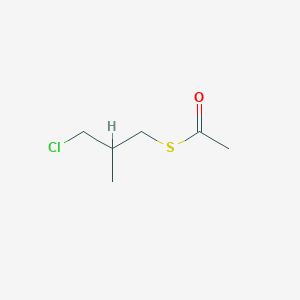
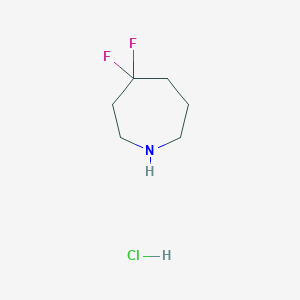
![4-Chlorothieno[2,3-d]pyrimidin-2-amine](/img/structure/B3417849.png)
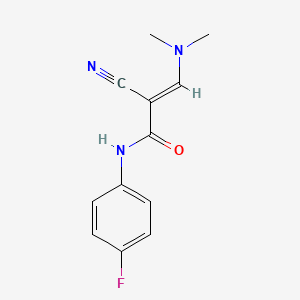
![7-Chloro-[1]naphthaldehyde](/img/structure/B3417878.png)
